An In-depth Technical Guide to Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF)
An In-depth Technical Guide to Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boc-Phe-Leu-Phe-Leu-Phe, commonly abbreviated as Boc-FLFLF or BOC2, is a synthetic, N-terminally protected pentapeptide. It is widely recognized and utilized in immunological and pharmacological research as a selective and competitive antagonist of the human Formyl Peptide Receptor 1 (FPR1). By blocking the binding of cognate agonists, such as the bacterial-derived peptide N-formylmethionyl-leucyl-phenylalanine (fMLP), Boc-FLFLF effectively inhibits downstream signaling cascades that mediate proinflammatory responses in phagocytic leukocytes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative biological activity, and detailed experimental protocols relevant to the study of Boc-FLFLF.
Chemical and Physical Properties
Boc-FLFLF is a well-characterized peptide with the following properties:
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Sequence: Boc-Phe-Leu-Phe-Leu-Phe
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Molecular Formula: C44H59N5O8
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Molecular Weight: 785.97 g/mol
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CAS Number: 73572-58-4
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Appearance: White solid powder
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Solubility: Insoluble in water, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[1]
Mechanism of Action: Formyl Peptide Receptor 1 (FPR1) Antagonism
Boc-FLFLF exerts its biological effects primarily through competitive antagonism of FPR1, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[2]
3.1 The FPR1 Signaling Pathway
FPR1 is a key component of the innate immune system, recognizing N-formylated peptides that are characteristic of bacterial proteins or released from damaged host cell mitochondria.[3] Agonist binding to FPR1 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This activation triggers a cascade of intracellular signaling events, including:
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Phospholipase C (PLC) Activation: The activated G protein stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration.
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Protein Kinase C (PKC) Activation: DAG and elevated Ca2+ levels synergistically activate PKC, which phosphorylates a variety of downstream targets.
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MAPK Pathway Activation: FPR1 signaling also leads to the activation of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) pathway.
These signaling events culminate in a range of cellular responses crucial for host defense and inflammation, such as chemotaxis (directed cell migration), phagocytosis, degranulation, and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[4]
3.2 Inhibition by Boc-FLFLF
Boc-FLFLF, as a competitive antagonist, binds to the orthosteric site of FPR1, thereby preventing the binding of fMLP and other agonists.[2] This blockade inhibits the initiation of the entire downstream signaling cascade, effectively suppressing the pro-inflammatory cellular responses mediated by FPR1 activation.
Quantitative Biological Activity
The antagonist potency of Boc-FLFLF has been quantified in various functional assays. The following table summarizes key activity parameters reported in the literature.
| Parameter | Assay Description | Cell Type | Agonist | Value | Reference |
| KD | Intracellular Calcium Mobilization | Not Specified | Not Specified | 230 nM | [5] |
| IC50 | fMLP-induced Calcium Mobilization | HL-60 cells | fMLP | 2000 nM | [5] |
| pIC50 | Enzyme Release | Not Specified | Not Specified | 6.59 | [6] |
| EC50 | Inhibition of fMLP-induced Superoxide (B77818) Production | Neutrophils | fMLP | 0.25 µM | [5] |
Note: The potency of an antagonist (e.g., IC50 value) can vary depending on the specific experimental conditions, including the concentration of the agonist used.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the antagonist activity of Boc-FLFLF.
5.1 Calcium Mobilization Assay
This assay measures the ability of Boc-FLFLF to inhibit agonist-induced increases in intracellular calcium concentration.
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Cell Line: Human promyelocytic leukemia cells (HL-60) differentiated into a neutrophil-like phenotype, or freshly isolated human neutrophils.
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Reagents:
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RPMI 1640 cell culture medium
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Fetal Bovine Serum (FBS)
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Dimethyl sulfoxide (DMSO) for cell differentiation (if using HL-60 cells)
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Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
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Fura-2 AM (calcium indicator dye)
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Pluronic F-127
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fMLP (agonist)
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Boc-FLFLF (antagonist)
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Protocol:
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Cell Preparation: Culture and differentiate HL-60 cells as required. On the day of the assay, harvest the cells, wash with HBSS, and resuspend in HBSS at a concentration of 1 x 106 cells/mL.
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Dye Loading: Add Fura-2 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127 to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.
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Washing: Centrifuge the cells to remove excess dye and resuspend the cell pellet in fresh HBSS.
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Antagonist Pre-incubation: Aliquot the Fura-2 loaded cells into a 96-well plate. Add various concentrations of Boc-FLFLF (or vehicle control) to the wells and incubate for 5-10 minutes at room temperature.
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Signal Measurement: Place the plate in a fluorescence plate reader capable of ratiometric measurement for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).
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Agonist Stimulation: Program the plate reader to inject a solution of fMLP (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
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Data Acquisition: Record the fluorescence ratio (340/380 nm) over time, before and after the addition of fMLP. The inhibition of the fMLP-induced calcium peak in the presence of Boc-FLFLF is used to determine its IC50 value.
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5.2 Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of Boc-FLFLF to block the directed migration of neutrophils towards a chemoattractant.
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Apparatus: Boyden chamber or Transwell® inserts (5.0 µm pore size).
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Cells: Freshly isolated human neutrophils.
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Reagents:
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HBSS with 0.1% BSA
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fMLP (chemoattractant)
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Boc-FLFLF (antagonist)
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Cell viability/quantification reagent (e.g., CellTiter-Glo®)
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Protocol:
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Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation). Resuspend the purified neutrophils in HBSS/BSA at 2 x 106 cells/mL.
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Antagonist Incubation: Incubate the neutrophil suspension with various concentrations of Boc-FLFLF (or vehicle control) for 15-30 minutes at 37°C.
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Chamber Setup: Add fMLP (at a concentration optimal for chemotaxis, e.g., 10 nM) to the lower wells of the Boyden chamber.
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Cell Seeding: Place the Transwell® inserts into the wells and add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
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Migration: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for neutrophil migration.
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Quantification: After incubation, remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay, or by direct cell counting.[5][7]
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Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of Boc-FLFLF and determine the IC50.
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5.3 Superoxide Production (NADPH Oxidase Activity) Assay
This assay measures the inhibition of fMLP-induced ROS production by Boc-FLFLF.
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Cells: Freshly isolated human neutrophils.
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Reagents:
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HBSS with calcium and magnesium
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Luminol (B1675438) (chemiluminescent probe)
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Horseradish peroxidase (HRP)
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fMLP (agonist)
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Boc-FLFLF (antagonist)
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Protocol:
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Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis protocol. Resuspend in HBSS at 1 x 106 cells/mL.
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Assay Preparation: In a white 96-well plate, add the neutrophil suspension to each well. Add luminol (e.g., 50 µM) and HRP (e.g., 4 U/mL) to each well.
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Antagonist Pre-incubation: Add various concentrations of Boc-FLFLF (or vehicle control) to the wells and incubate for 5-10 minutes at 37°C.
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Signal Measurement: Place the plate in a luminometer set to 37°C.
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Agonist Stimulation: Inject fMLP (e.g., 100 nM) into each well to stimulate the cells.
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Data Acquisition: Immediately begin recording the chemiluminescence signal over time (e.g., for 30 minutes).
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Data Analysis: The inhibitory effect of Boc-FLFLF is determined by comparing the peak or total luminescence signal in treated wells to the control wells. Calculate the EC50 value for the inhibition of superoxide production.[8][9]
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Experimental and Logical Workflow Visualization
6.1 General Experimental Workflow for GPCR Antagonist Characterization
The characterization of a GPCR antagonist like Boc-FLFLF typically follows a multi-step process, starting from initial binding assays to functional cellular assays.
Conclusion
Boc-Phe-Leu-Phe-Leu-Phe is an indispensable tool for researchers investigating the role of FPR1 in inflammation and innate immunity. Its well-defined mechanism of action as a selective FPR1 antagonist, coupled with its commercially availability, makes it a standard negative control and a valuable pharmacological probe. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use in the laboratory, enabling robust and reproducible scientific inquiry into the complex signaling pathways governed by formyl peptide receptors. As with any pharmacological agent, careful consideration of experimental design, including appropriate controls and concentration ranges, is paramount for the accurate interpretation of results.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(Illustrative purposes only)